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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
properties of 2,5-Dimethylbenzaldehyde. The information is intended to support research,
development, and application activities involving this aromatic aldehyde.

Core Physicochemical and Spectroscopic Data

Quantitative data for 2,5-Dimethylbenzaldehyde are summarized in the table below for ease
of reference and comparison.
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Property Value Reference(s)
Molecular Formula CoH100 [1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to yellow liquid [1]
Boiling Point 104.5-106.5 °C at 14 mmHg [1]
Density 0.95 g/mL at 25 °C [1]

Refractive Index (n20/D)

1.544

[1]

Flash Point 88 °C (closed cup) [1]
Solubility Soluble in organic solvents.

1H NMR Spectra available. [2]
13C NMR Spectra available. [3]

IR Spectroscopy

Key stretches: C=0, C-H
(aldehyde), aromatic C-H, C=C

(aromatic).

[4]

Raman Spectroscopy

Vibrational modes
characteristic of substituted

benzenes.

[4]

Mass Spectrometry

Fragmentation patterns can be

analyzed.

[5]

Theoretical and Computational Properties

Computational studies, primarily using Density Functional Theory (DFT), provide valuable

insights into the electronic structure and reactivity of 2,5-Dimethylbenzaldehyde.

Molecular Geometry and Electronic Structure

The molecular structure of 2,5-Dimethylbenzaldehyde consists of a benzene ring substituted

with an aldehyde group and two methyl groups at positions 2 and 5. The aldehyde group is a
key feature, influencing the molecule's reactivity. DFT calculations, such as those performed on
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similar benzaldehyde derivatives, can be used to determine optimized bond lengths, bond
angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding a molecule's chemical reactivity and electronic
properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic
stability and chemical reactivity.[6] A smaller energy gap suggests higher reactivity. For
benzaldehyde derivatives, the HOMO is typically localized on the aromatic ring, while the
LUMO is centered on the aldehyde group, indicating the likely sites for electrophilic and
nucleophilic attack, respectively.[7][8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge
distribution within a molecule.[7] For 2,5-Dimethylbenzaldehyde, the MEP would show a
region of negative potential (electron-rich) around the oxygen atom of the carbonyl group,
making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the
aromatic protons would exhibit positive potential (electron-poor), indicating their susceptibility to
nucleophilic attack.

Reactivity and Reaction Mechanisms

The aldehyde functional group in 2,5-Dimethylbenzaldehyde governs its reactivity. It readily
participates in nucleophilic addition reactions and can undergo oxidation to the corresponding
carboxylic acid.

Aldol Condensation

A characteristic reaction of aldehydes with a-hydrogens is the aldol condensation. However,
2,5-Dimethylbenzaldehyde lacks a-hydrogens and thus cannot undergo self-condensation via
the typical enolate mechanism. It can, however, participate in crossed aldol condensations with
other enolizable aldehydes or ketones in the presence of a base.[9][10] The mechanism
involves the formation of an enolate from the reaction partner, which then acts as a
nucleophile, attacking the electrophilic carbonyl carbon of 2,5-Dimethylbenzaldehyde.
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Experimental Protocols

Detailed methodologies for key experimental techniques are provided below.

Synthesis of 2,5-Dimethylbenzaldehyde

While a specific, detailed protocol for the synthesis of 2,5-Dimethylbenzaldehyde is not
readily available in the searched literature, a general approach can be adapted from the
synthesis of its analogue, 2,5-dimethoxybenzaldehyde. Common synthetic routes include the
formylation of p-xylene or the oxidation of 2,5-dimethylbenzyl alcohol.

Example Synthetic Approach (Formylation of p-Xylene):

The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for the
formylation of aromatic compounds.[11][12]

e Vilsmeier-Haack Reaction (Adapted):

A mixture of phosphorus oxychloride (POCI3) and dimethylformamide (DMF) is prepared at

[¢]

low temperature to form the Vilsmeier reagent.
o p-Xylene is then added to the Vilsmeier reagent.

o The reaction mixture is stirred at a controlled temperature until the reaction is complete
(monitored by TLC).

o The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the crude
2,5-Dimethylbenzaldehyde.

o Purification is achieved through extraction with an organic solvent, followed by distillation
or column chromatography.[11]

Purification

« Distillation: Due to its liquid nature, fractional distillation under reduced pressure is an
effective method for purifying 2,5-Dimethylbenzaldehyde from non-volatile impurities.[1]
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e Column Chromatography: For removal of closely related impurities, column chromatography
using silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl
acetate mixtures) is recommended.[11]

e Aqueous Wash: To remove acidic impurities like benzoic acid (formed from oxidation), the
crude product can be washed with a dilute aqueous solution of sodium bicarbonate or
sodium carbonate. A subsequent wash with sodium bisulfite can be used to form a water-
soluble adduct with the aldehyde, which can then be separated and the aldehyde
regenerated.

Spectroscopic Analysis

e Infrared (IR) and Raman Spectroscopy:

o Sample Preparation: The liquid sample is analyzed directly as a thin film between KBr
plates or using an ATR (Attenuated Total Reflectance) accessory.[4]

o Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., UR 10
spectrophotometer) for IR and a spectrophotometer with a laser source (e.g., Cary 82 with
an Argon-lon laser) for Raman are used.[4]

o Data Acquisition: Spectra are typically recorded in the 4000-400 cm~1 range.[4]

o Analysis: The resulting spectra are analyzed for characteristic vibrational frequencies
corresponding to the functional groups present in the molecule.[4]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A small amount of the purified compound is dissolved in a deuterated
solvent (e.g., CDCls).

o Instrumentation: A high-resolution NMR spectrometer is used to acquire *H and 3C NMR
spectra.

o Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm
the structure of the molecule.
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Caption: General experimental workflow for the synthesis and characterization of 2,5-
Dimethylbenzaldehyde.
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Caption: Mechanism of a crossed aldol condensation involving 2,5-Dimethylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

